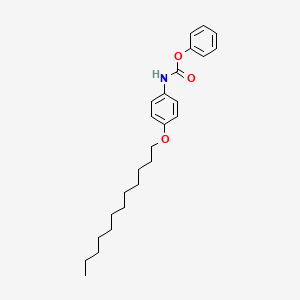

Phenyl 4-(dodecyloxy)phenylcarbamate

Beschreibung

Eigenschaften

Molekularformel |

C25H35NO3 |

|---|---|

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

phenyl N-(4-dodecoxyphenyl)carbamate |

InChI |

InChI=1S/C25H35NO3/c1-2-3-4-5-6-7-8-9-10-14-21-28-23-19-17-22(18-20-23)26-25(27)29-24-15-12-11-13-16-24/h11-13,15-20H,2-10,14,21H2,1H3,(H,26,27) |

InChI-Schlüssel |

DFYYHKJFWVSJHM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Carbamate (B1207046) Bond Formation

The formation of the carbamate linkage is a cornerstone of organic synthesis, with numerous strategies developed to achieve this transformation efficiently and safely. These methods range from traditional routes to more modern, environmentally conscious approaches.

Phosgene-Free Routes and Green Chemistry Approaches

The use of highly toxic phosgene (B1210022) and its derivatives in carbamate synthesis has led to the development of safer, "phosgene-free" alternatives. google.com These methods align with the principles of green chemistry by reducing hazardous reagents and byproducts. frontiersin.orgacs.org

One prominent phosgene-free strategy involves the use of carbon dioxide (CO2) as a C1 source. google.comrsc.org This abundant and non-toxic reagent can react with amines and alcohols to form carbamates, often requiring activation or specific catalytic systems to proceed under mild conditions. rsc.org For instance, the reaction of an amine with CO2 can form a carbamic acid intermediate, which is then esterified to yield the carbamate. organic-chemistry.org The use of a peptide coupling reagent like propanephosphonic acid anhydride (B1165640) (T3P) can facilitate the synthesis of O-aryl carbamates from phenols, primary amines, and CO2 at atmospheric pressure and room temperature. rsc.org

Another significant green approach is the utilization of dialkyl carbonates , particularly dimethyl carbonate (DMC), as carbonylating agents. frontiersin.orgthieme-connect.comrsc.org DMC is considered a green reagent due to its low toxicity and biodegradability. rsc.org Reactions of amines with dialkyl carbonates can produce carbamates, and the process can be influenced by the choice of catalyst or base. thieme-connect.comlincoln.ac.uk For example, a high-yielding carbamoylation of aniline (B41778) with DMC has been achieved in a continuous-flow reactor using basic zinc carbonate as a catalyst. acs.org

The following table summarizes key aspects of phosgene-free and green chemistry approaches to carbamate synthesis.

Table 1: Phosgene-Free and Green Chemistry Approaches for Carbamate Synthesis| Reagent/Method | Description | Advantages | Reference(s) |

|---|---|---|---|

| Carbon Dioxide (CO2) | Utilizes CO2 as a non-toxic C1 source for carbamate formation. | Abundant, non-toxic, renewable. | google.comrsc.org |

| Dialkyl Carbonates (e.g., DMC) | Employs green reagents like dimethyl carbonate for carbonylation. | Low toxicity, biodegradable, efficient. | frontiersin.orgacs.orgthieme-connect.comrsc.org |

| Propanephosphonic acid anhydride (T3P) | Acts as an activator for the reaction of phenols, amines, and CO2. | Mild reaction conditions, atmospheric pressure. | rsc.org |

Reactions Involving Isocyanates and Amines

The reaction between an isocyanate and an alcohol or a phenol (B47542) is a classical and widely used method for forming carbamate bonds. rsc.org In the context of Phenyl 4-(dodecyloxy)phenylcarbamate, this would involve the reaction of phenyl isocyanate with 4-(dodecyloxy)phenol or the reaction of 4-(dodecyloxy)phenyl isocyanate with phenol.

The conversion of amines to isocyanates is a critical preceding step. nih.gov This can be achieved through various methods, including the reaction of amines with phosgene or a phosgene equivalent under controlled conditions. nih.gov A notable development is the generation of isocyanates from arylamines and CO2 in the presence of a base, which can then be trapped by alcohols to form carbamates. organic-chemistry.org

The reaction of isocyanates with alcohols or phenols can sometimes be slow and may require a catalyst. nih.gov The reactivity of the isocyanate and the alcohol, as well as steric hindrance, can influence the reaction rate and yield. nih.gov It has been shown that isocyanates react with alcohols and phenols in a sequence of reactions that can lead to carbamates, allophanates, and isocyanurates, with the product distribution depending on the reactant ratio and the catalyst used. rsc.org

A summary of reaction conditions for isocyanate-based carbamate synthesis is provided below.

Table 2: Isocyanate-Based Carbamate Synthesis Conditions| Reactants | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| Isocyanate + Alcohol/Phenol | Often requires a catalyst (e.g., tin carboxylates, tertiary amines) | Carbamate | rsc.orgnih.gov |

| Arylamine + CO2 + Dehydrating Agent | Forms an in-situ isocyanate | Carbamate (after trapping with alcohol) | organic-chemistry.org |

| Amine + Phosgene | Biphasic reaction conditions | Isocyanate (intermediate) | nih.gov |

Utility of Dialkyl Carbonates and Thiocarbamates in Synthesis

As mentioned in the green chemistry section, dialkyl carbonates are versatile reagents for carbamate synthesis. frontiersin.orgrsc.org Their reactivity can be tuned based on the reaction conditions. For instance, in the presence of a catalyst, unsymmetrical carbonates can show good selectivity towards the formation of a more hindered carbamate, albeit at a slower rate. thieme-connect.com Conversely, in the presence of a strong base, a methyl carbamate can be formed quickly, which can then undergo transesterification with a more hindered alcohol to yield the desired carbamate. thieme-connect.com

Thiocarbamates , the sulfur analogs of carbamates, can also serve as precursors in certain synthetic transformations. wikipedia.org They exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org While direct conversion of thiocarbamates to carbamates is not a standard procedure, the Newman-Kwart rearrangement allows for the isomerization of O-thiocarbamates to S-thiocarbamates, which is a key step in the synthesis of thiophenols. wikipedia.org The synthesis of thiocarbamates themselves can be achieved through various routes, including the reaction of isocyanides with thiols and water. organic-chemistry.org

The following table highlights the utility of dialkyl carbonates and thiocarbamates in synthesis.

Table 3: Utility of Dialkyl Carbonates and Thiocarbamates| Compound Type | Synthetic Application | Key Features | Reference(s) |

|---|---|---|---|

| Dialkyl Carbonates | Direct synthesis of carbamates from amines. | Green reagents, tunable reactivity with catalysts or bases. | frontiersin.orgthieme-connect.comrsc.org |

| Thiocarbamates | Precursors in synthetic chemistry, particularly for thiophenols. | Can be synthesized from isocyanides and thiols; undergo Newman-Kwart rearrangement. | wikipedia.orgorganic-chemistry.org |

Precursor Synthesis and Functionalization

The synthesis of this compound relies on the availability of appropriately substituted precursors. The key intermediates are a dodecyloxy-substituted aromatic amine or phenol and a phenyl group that can be incorporated into the carbamate structure.

Synthesis of Dodecyloxy-Substituted Aromatic Intermediates

The synthesis of the 4-(dodecyloxy)phenyl moiety is a crucial step. This is typically achieved through a Williamson ether synthesis, where a phenol is alkylated with a long-chain alkyl halide.

Synthesis of 4-(dodecyloxy)phenol: This can be prepared by the mono-alkylation of hydroquinone (B1673460) with 1-bromododecane (B92323).

Synthesis of 4-(dodecyloxy)aniline: A common route to this intermediate involves the alkylation of 4-aminophenol (B1666318) with 1-bromododecane. Alternatively, 4-nitrophenol (B140041) can be first alkylated with 1-bromododecane to form 1-(dodecyloxy)-4-nitrobenzene, followed by the reduction of the nitro group to an amine. google.com For example, 4-nitrophenol can be reacted with sodium hydroxide (B78521) to form the phenoxide, which then reacts with a chlorodifluoromethane (B1668795) analog to yield the ether; the nitro group is subsequently reduced using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com Another approach starts with the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane, followed by hydrolysis of the ester to give 4-(dodecyloxy)benzoic acid, which can then be converted to other derivatives. nih.gov

A summary of methods for synthesizing dodecyloxy-substituted aromatic intermediates is presented below.

Table 4: Synthesis of Dodecyloxy-Substituted Aromatic Intermediates| Target Intermediate | Starting Materials | Reagents/Conditions | Reference(s) |

|---|---|---|---|

| 4-(dodecyloxy)aniline | 4-Nitrophenol, 1-bromododecane | 1. Alkylation; 2. Reduction of nitro group | google.com |

| 4-(dodecyloxy)benzoic acid | Ethyl 4-hydroxybenzoate, 1-bromododecane | 1. K2CO3, 2-butanone; 2. NaOH, ethanol | nih.gov |

| 4-dodecylphenol | Phenol, Dodecyl chloride | AlCl3 | prepchem.com |

Derivatization of Phenyl Moieties

The phenyl group in this compound can be introduced in several ways. One common method involves the use of phenyl chloroformate , which reacts with an amine (in this case, 4-(dodecyloxy)aniline) to form the carbamate. nih.gov

Alternatively, if the synthesis proceeds via an isocyanate intermediate, the phenyl group would originate from phenol reacting with 4-(dodecyloxy)phenyl isocyanate.

Further derivatization of the phenyl ring itself is also possible, although not strictly required for the synthesis of the parent compound. Such modifications could be used to tune the properties of the final molecule. For instance, the introduction of substituents on the phenyl ring of a carbamate can influence its biological activity or physical properties. The synthesis of various phenyl carbamate derivatives often involves reacting a substituted phenol with an isocyanate or a carbamoyl (B1232498) chloride. google.com

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms involved in the synthesis and transformation of phenylcarbamates, including this compound, are multifaceted and have been the subject of detailed kinetic and theoretical investigations. The reactivity of the carbamate functional group is complex, often compared to that of amides and esters, and its reaction pathways are highly dependent on the nature of the reactants, catalysts, and solvent conditions. nih.govacs.org Mechanisms can range from stepwise processes involving tetrahedral intermediates to concerted pathways and elimination-addition sequences.

Theoretical Analysis of Carbamate Formation Pathways

The formation of phenylcarbamates can be approached through several synthetic routes, with the reaction between an isocyanate and a phenol being one of the most fundamental. Theoretical and computational studies provide significant insight into the energetics and feasibility of these formation pathways.

One common method for carbamate synthesis is the Curtius rearrangement, where a carboxylic acid is converted into an acyl azide (B81097). Thermal decomposition of the acyl azide leads to an isocyanate intermediate, which can then be trapped by a nucleophile like a phenol to yield the desired carbamate. nih.gov

The stability of the carbamate group itself is a key factor in these reactions. It is influenced by amide resonance, where the nitrogen lone pair delocalizes into the carbonyl group. nih.govacs.org This resonance contributes to the planarity and conformational restriction of the carbamate moiety. However, the resonance in carbamates is generally weaker (by about 3-4 kcal/mol) than in analogous amides due to the electronic influence of the adjacent ester oxygen, which makes the carbamate carbonyl more electrophilic and reactive towards nucleophiles. nih.govacs.org

Theoretical studies on the antioxidant activity of aryl carbamates have also explored various reaction mechanisms, such as hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer followed by proton transfer (SEPT), to understand their radical scavenging capabilities. researchgate.net

Table 1: Summary of Theoretical Pathways in Carbamate Formation

| Formation Pathway | Key Intermediate(s) | Method of Analysis | Key Findings |

|---|---|---|---|

| Isocyanate + Phenol | Isocyanate | General Organic Synthesis | Direct formation, often highly efficient. |

| Curtius Rearrangement | Acyl azide, Isocyanate | Synthetic Methodology | Allows formation from carboxylic acids via an isocyanate. nih.gov |

| Catalyzed Reaction (e.g., Pd-catalyzed) | Metal-stabilized intermediates | DFT Computational Study | Catalyst is essential to lower the activation energy and make the reaction spontaneous. mdpi.com |

| CO2 Fixation (e.g., Ir-catalyzed) | In situ formed carbamate anion, Metal-allyl complex | DFT Computational Study | The reaction proceeds in several steps with the catalyst activating the allyl component, not the CO2. nih.gov |

Investigation of Aminolysis Mechanisms

The aminolysis of aryl carbamates, a reaction where an amine displaces the phenoxy leaving group, has been extensively studied to determine its precise mechanism. These investigations are crucial for understanding the reactivity of compounds like this compound in various chemical environments. The central debate revolves around whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.

Conversely, a concerted mechanism involves a single transition state where the bond to the incoming nucleophile is formed simultaneously with the breaking of the bond to the leaving group. acs.orgnih.gov This pathway is often favored when the tetrahedral intermediate is highly unstable. acs.org Kinetic evidence for a concerted mechanism includes negative cross-interaction constants (ρXZ) and the failure of the reactivity-selectivity principle. acs.orgnih.gov Studies on the aminolysis of aryl N-ethyl thionocarbamates and aryl N-ethyl thiocarbamates in acetonitrile (B52724) point towards a concerted process, often involving a hydrogen-bonded, cyclic transition state, as suggested by kinetic isotope effects (kH/kD values between 1.5 and 1.7). nih.govnih.gov

A third potential mechanism, particularly under basic conditions for N-monosubstituted carbamates, is an elimination-addition (E1cb-type) pathway . nih.govnih.gov This mechanism involves the deprotonation of the carbamate nitrogen to form an anion, which then expels the phenoxide leaving group to generate a highly reactive isocyanate intermediate. This isocyanate is subsequently attacked by a nucleophile (such as an amine or water) present in the reaction mixture. nih.govnih.gov The hydrolysis of phenylcarbamates from primary amines mediated by tetra-n-butylammonium fluoride (B91410) (TBAF) is proposed to proceed through this E1cb-type mechanism. nih.gov

The specific pathway taken depends on several factors, including the stability of the tetrahedral intermediate, the nature of the non-leaving group on the carbamate nitrogen, the strength of the attacking amine, the leaving group's ability, and the solvent. nih.govacs.org For example, the change from an aqueous solvent to acetonitrile can destabilize the zwitterionic tetrahedral intermediate, pushing the reaction towards a concerted mechanism. nih.gov

Table 2: Mechanistic Indicators for the Aminolysis of Aryl Carbamates and Related Esters

| Mechanism Type | Key Characteristic | Kinetic Evidence | Example System |

|---|---|---|---|

| Stepwise (Addition-Elimination) | Formation of a tetrahedral intermediate (T±) | Rate-limiting breakdown of T±; Positive ρXZ value. rsc.org | Aminolysis of phenyl acetates in DMSO. rsc.org |

| Concerted | Single transition state | Negative ρXZ value; Normal kinetic isotope effects (kH/kD > 1). acs.orgnih.gov | Aminolysis of aryl N-ethyl thiocarbamates in acetonitrile. nih.gov |

| Elimination-Addition (E1cb) | Isocyanate intermediate | Observed for N-H containing carbamates under basic conditions. | Base-mediated hydrolysis of phenylcarbamates. nih.govnih.gov |

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of Phenyl 4-(dodecyloxy)phenylcarbamate, offering a non-destructive means to probe its atomic and molecular properties. The complementary data obtained from various spectroscopic methods collectively provide a comprehensive understanding of the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. By analyzing the chemical environment of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to its distinct chemical moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the phenyl and the 4-(dodecyloxy)phenyl groups, the protons of the long dodecyloxy alkyl chain, and the carbamate (B1207046) N-H proton. The aromatic protons would likely appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The protons on the phenyl ring attached to the carbamate oxygen would likely show a complex multiplet, while the protons on the 4-(dodecyloxy)phenyl ring would appear as two distinct doublets due to their para-substitution pattern. The methylene protons of the dodecyloxy chain adjacent to the oxygen atom (-O-CH₂-) are expected to resonate around δ 3.9-4.0 ppm as a triplet. The other methylene protons of the alkyl chain would produce a series of overlapping multiplets in the upfield region, around δ 1.2-1.8 ppm, with the terminal methyl group appearing as a triplet near δ 0.9 ppm. The carbamate proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8.0-10.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of δ 152-155 ppm. The aromatic carbons would resonate in the δ 114-158 ppm region. The carbon of the phenyl group attached to the carbamate oxygen would show distinct signals, while the 4-(dodecyloxy)phenyl group would exhibit four signals due to symmetry, with the carbon attached to the oxygen of the dodecyloxy group appearing at a downfield shift. The carbons of the dodecyloxy chain would show a series of signals in the upfield region, with the carbon attached to the ether oxygen (-O-CH₂) appearing around δ 68 ppm and the terminal methyl carbon resonating near δ 14 ppm.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbamate N-H | 8.0-10.0 (broad singlet) | - |

| Carbamate C=O | - | 152-155 |

| Aromatic Protons (Phenyl group) | 7.1-7.4 (multiplet) | 121-129 |

| Aromatic Protons (4-(dodecyloxy)phenyl group) | 6.8-7.3 (two doublets) | 114-158 |

| -O-CH₂- (Dodecyloxy chain) | 3.9-4.0 (triplet) | ~68 |

| -(CH₂)₁₀- (Dodecyloxy chain) | 1.2-1.8 (multiplets) | 22-32 |

| -CH₃ (Dodecyloxy chain) | ~0.9 (triplet) | ~14 |

While solution-state NMR provides information on the averaged conformation of the molecule, solid-state NMR (ssNMR) can offer insights into the molecular structure and dynamics in the solid phase. For a molecule with a long alkyl chain like this compound, ssNMR could reveal details about the packing and conformation of the dodecyloxy chains in the crystalline state copernicus.orgacs.org. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state emory.edust-andrews.ac.ukacs.org.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the -O-CH₂- protons and the adjacent methylene protons in the dodecyloxy chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for example, between the carbamate proton and the carbonyl carbon, further solidifying the structural assignment buketov.edu.kzresearchgate.net.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent N-H stretching vibration for the carbamate group should appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the carbamate carbonyl group is expected to produce a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the carbamate and the ether linkage would likely be observed in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations of the aromatic rings and the long alkyl chain would be observed around 2850-3100 cm⁻¹ nih.gov.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The C-C stretching vibrations within the dodecyl chain would also be Raman active. The C=O stretching of the carbamate may also be observable in the Raman spectrum, although it is typically stronger in the IR photothermal.combruker.complus.ac.at.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Carbamate) | 3200-3400 | Weak/Not observed | Stretching |

| C=O (Carbamate) | 1700-1730 | 1700-1730 | Stretching |

| C-O (Carbamate and Ether) | 1200-1300 | Observable | Stretching |

| Aromatic C=C | 1450-1600 | Strong | Stretching |

| Aromatic and Aliphatic C-H | 2850-3100 | 2850-3100 | Stretching |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses of functional groups.

Common fragmentation pathways for similar carbamates and ethers include the cleavage of the carbamate bond, leading to fragments corresponding to the phenyl isocyanate ion or the 4-(dodecyloxy)phenol ion. Cleavage of the ether bond could result in the loss of the dodecyl chain. Fragmentation of the long alkyl chain itself is also expected, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups) nasa.govnasa.govlibretexts.orgmiamioh.edu. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| [M]⁺ | [C₂₅H₃₅NO₃]⁺ | Molecular Ion |

| [M - C₁₂H₂₅]⁺ | [C₁₃H₁₀NO₃]⁺ | Loss of the dodecyl radical |

| [M - OC₆H₅]⁺ | [C₁₉H₃₀NO₂]⁺ | Loss of the phenoxy radical |

| [C₁₈H₃₀O]⁺ | [4-(dodecyloxy)phenyl]⁺ | Fragment from cleavage of the carbamate C-N bond |

| [C₇H₅NO]⁺ | [Phenyl isocyanate]⁺ | Fragment from cleavage of the carbamate O-C(O) bond |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings. The presence of the carbamate and ether functional groups, which act as auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene emerginginvestigators.orgresearchgate.net. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

| Electronic Transition | Predicted λ_max (nm) | Description |

|---|---|---|

| π→π* | ~260-280 | Aromatic rings |

Based on the conducted research, there is no specific scientific literature available detailing the advanced structural and morphological characterization of the chemical compound “this compound.” The search results did not yield any studies that have performed X-ray crystallography or electron microscopy on this particular molecule.

Therefore, it is not possible to provide the requested detailed analysis of its solid-state structure, molecular conformation, crystal packing, intermolecular interactions, or the morphology of its assembled structures.

Information is available for structurally related but distinct compounds such as Phenyl N-phenylcarbamate and various phenyl benzoate derivatives. However, the explicit instructions to focus solely on this compound and not introduce information from other compounds prevents the inclusion of any data from these sources.

A comprehensive article on this compound that adheres to the specified outline cannot be generated without the foundational experimental data from techniques like X-ray crystallography and electron microscopy for this exact compound.

Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Self-Assembling Carbamate (B1207046) Systems

The capacity of Phenyl 4-(dodecyloxy)phenylcarbamate to self-assemble into well-defined structures is not accidental but rather a programmed feature embedded in its molecular design. The key to this behavior lies in the synergistic interplay of its different molecular moieties, which are engineered to promote specific, non-covalent interactions. These interactions, though individually weak, collectively guide the molecules to arrange themselves in a highly ordered, three-dimensional fashion.

Influence of Aromatic and Carbamate Moieties on Intermolecular Interactions

While the alkyl chains drive the initial aggregation and packing, the aromatic rings and the central carbamate group provide directional control and additional stability to the supramolecular assembly. The two phenyl rings in the molecule's core can engage in π-π stacking interactions. This involves the attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings, which encourages a parallel or offset stacking arrangement.

The carbamate linkage (–NH–C(=O)–O–) is a potent director of self-assembly due to its ability to form strong and directional hydrogen bonds. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing between adjacent molecules of this compound can lead to the formation of one-dimensional hydrogen-bonded tapes or sheets. These interactions are highly specific and contribute significantly to the rigidity and thermal stability of the assembled structures. In some related phenylcarbamate systems, intermolecular N-H···O and even weaker C-H···O interactions have been observed to link molecules into two-dimensional networks. nih.gov

Formation of Ordered Nanostructures and Mesophases

The culmination of the design principles discussed above is the spontaneous formation of ordered nanostructures when this compound is placed in an appropriate solvent environment. These structures are often mesophases, exhibiting a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid.

Investigation of Organogelation Properties

One of the most significant macroscopic manifestations of the self-assembly of this compound is its ability to act as an organogelator. This means that at a sufficiently high concentration in a suitable organic solvent, the molecules can self-assemble into a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The process is typically thermoreversible; heating the gel disrupts the non-covalent interactions and dissolves the network, while cooling allows the self-assembly to recur and the gel to reform. The dodecyl chains play a vital role in this process, as their entanglement and packing within the fibrillar network are key to trapping the solvent molecules.

Characterization of Fibrous, Tubular, and Other Self-Assembled Morphologies

Under microscopic examination, the organogels formed by this compound and similar compounds are revealed to be composed of a network of self-assembled nanofibers. The morphology of these nanostructures is a direct consequence of the molecular packing. A common arrangement involves the molecules aligning in a way that the hydrogen-bonded carbamate groups and stacked aromatic cores form the central spine of the fiber, with the dodecyl chains radiating outwards. This arrangement effectively creates a cylindrical or ribbon-like structure. Depending on the specific solvent and assembly conditions (e.g., cooling rate), other morphologies such as tubules, tapes, or more complex hierarchical structures can also be formed. The spontaneous assembly of natural small molecules in liquids can yield a variety of supramolecular microstructures, including fibers, vesicles, and tubules. nih.gov

Driving Forces of Supramolecular Organization

The self-assembly of this compound is a complex process driven by a delicate balance of several non-covalent interactions. Understanding these driving forces is essential for controlling the resulting structures and their properties. The primary forces at play are:

Hydrogen Bonding: As previously mentioned, the N-H···O=C hydrogen bonds between the carbamate groups are a powerful and highly directional force. nih.gov They are often the primary interaction responsible for the initial one-dimensional growth of the supramolecular polymer.

π-π Stacking: The aromatic rings contribute to the stability of the assembly through π-π stacking interactions, which favor a co-facial arrangement of the phenyl groups.

Solvophobic Effects: The choice of solvent is critical. In a non-polar solvent, the van der Waals interactions of the alkyl chains are favored. In a more polar solvent, the tendency of the non-polar parts of the molecule to minimize contact with the solvent (a solvophobic effect) can be a major driving force for aggregation.

The interplay of these forces dictates the final morphology of the self-assembled structures. For instance, strong hydrogen bonding and π-π stacking will favor the formation of rigid, well-defined fibers, while the van der Waals interactions of the alkyl chains will influence the packing of these fibers into larger bundles or networks.

Hydrogen Bonding Networks

A primary driving force in the self-assembly of phenylcarbamates is the formation of hydrogen bonds involving the carbamate group (-NH-C=O). The amine proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is highly directional and leads to the formation of one-dimensional chains or tapes.

In analogous structures, such as Phenyl N-(4-methoxyphenyl)carbamate, intermolecular N-H···O hydrogen bonds are crucial in linking molecules together. These interactions create a defined, repeating pattern that forms the backbone of the supramolecular assembly. Similarly, in 4-Nitrophenyl N-phenylcarbamate, molecules are linked into one-dimensional chains by N-H···O hydrogen bonds. For this compound, this hydrogen bonding is expected to be a dominant feature, creating linear arrays of molecules. The presence of the ether oxygen in the dodecyloxy group could potentially participate in weaker C-H···O interactions, further stabilizing the network.

Table 1: Representative Hydrogen Bond Parameters in Phenylcarbamate Analogues

| Interacting Atoms | Distance (Å) | Angle (°) | Compound |

| N-H···O | Not Specified | Not Specified | Phenyl N-(4-methoxyphenyl)carbamate |

| N-H···O | Not Specified | Not Specified | 4-Nitrophenyl N-phenylcarbamate |

Note: Specific distance and angle values for this compound are not available and would require experimental determination.

π-π Stacking Interactions

The two phenyl rings in this compound are key to forming π-π stacking interactions, which contribute significantly to the stability of the assembled structure. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the aromatic rings.

The geometry of these interactions is typically not a perfect face-to-face stacking due to electrostatic repulsion between the π-electron clouds. Instead, a parallel-displaced or "slip-stacked" arrangement is more favorable. This offset geometry allows for attractive interactions between the electron-rich π-face of one ring and the electron-poorer C-H framework of an adjacent ring. In some cases, a T-shaped or edge-to-face geometry is observed, where the C-H bonds of one ring point towards the face of another. The specific arrangement in this compound would depend on the packing constraints imposed by the hydrogen-bonded networks and the bulky dodecyloxy chains.

Table 2: Common Geometries of π-π Stacking Interactions

| Interaction Type | Description |

| Parallel-Displaced | Aromatic rings are stacked in a parallel fashion but are offset from one another. |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring is oriented towards the face of another. |

Van der Waals Forces and Hydrophobic Interactions

As the primary hydrogen-bonded and π-stacked structures form, the dodecyloxy chains will tend to align and interdigitate with those of neighboring molecules. This maximizes the contact surface area between the chains, leading to a cumulative attractive force that stabilizes the entire supramolecular edifice. This process is also driven by hydrophobic effects, where the nonpolar alkyl chains are expelled from any polar environment, promoting their close packing. This segregation and packing of the alkyl chains is a major contributor to the formation of lamellar or other organized, phase-separated structures in the solid state. The interplay between the directional hydrogen bonds, the π-π stacking of the aromatic cores, and the weaker but collectively strong van der Waals forces of the alkyl chains dictates the final, complex three-dimensional architecture.

Liquid Crystalline Properties and Phase Behavior

Thermotropic Mesomorphism of Phenyl 4-(dodecyloxy)phenylcarbamate Derivatives

Thermotropic liquid crystals, like those in the phenylcarbamate family, transition between different phases as temperature changes. These transitions involve changes in the degree of molecular order. For a molecule like this compound, with its rigid core and flexible dodecyloxy tail, the formation of mesophases upon heating from a crystalline solid is highly anticipated.

Based on studies of analogous compounds with long alkoxy chains, this compound is expected to exhibit smectic and possibly nematic phases. The long dodecyloxy chain would likely promote a higher degree of ordering, favoring the formation of layered smectic phases (such as Smectic A or Smectic C) where the molecules are arranged in well-defined layers. In the Smectic A (SmA) phase, the molecules are aligned perpendicularly to the layer planes, while in the Smectic C (SmC) phase, they are tilted.

The nematic (N) phase, which is less ordered than a smectic phase, is characterized by long-range orientational order of the molecules, but no positional order. It is plausible that this compound could exhibit a nematic phase at temperatures above a smectic phase, or it might transition directly from a smectic phase to the isotropic liquid. Some related compounds have been shown to exhibit dimorphic or even polymorphic behavior, displaying multiple distinct mesophases. For instance, in some homologous series, shorter alkoxy chains favor nematic phases, while longer chains, such as the dodecyloxy group, tend to stabilize smectic phases.

Differential Scanning Calorimetry (DSC) is a crucial technique for determining the temperatures and enthalpy changes associated with phase transitions. For this compound, a typical DSC thermogram upon heating would be expected to show endothermic peaks corresponding to the transition from the crystalline (Cr) state to a liquid crystalline phase (e.g., SmA), and subsequently to the isotropic (I) liquid. The clearing point (Tc), the temperature of the transition to the isotropic liquid, is a key characteristic.

The following table presents hypothetical yet representative DSC data for this compound, based on values reported for analogous long-chain alkoxy-substituted aromatic compounds.

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|

| Cr → SmA | 95.0 | 28.5 |

| SmA → N | 110.2 | 1.2 |

| N → I | 115.5 | 0.8 |

Note: The data in this table is illustrative and based on typical values for similar liquid crystalline compounds. Actual experimental values for this compound may differ.

Polarizing Optical Microscopy (POM) for Texture Analysis

Polarizing Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal phases by observing the unique optical textures that arise from the anisotropic nature of the material. When a liquid crystalline sample is viewed between crossed polarizers, it appears dark in its isotropic liquid state but exhibits colorful, birefringent textures in its mesophases.

For this compound, upon cooling from the isotropic liquid, the formation of a nematic phase would likely be observed as either a "threaded" or "schlieren" texture. If a Smectic A phase forms, it would typically present as a "focal-conic fan" or "homeotropic" texture. The specific textures observed provide definitive evidence for the type of mesophase present.

Structure-Mesophase Relationship Studies

The liquid crystalline properties of a molecule are intrinsically linked to its molecular architecture. Understanding these relationships is key to designing materials with specific desired characteristics.

The length of the terminal alkoxy chain plays a critical role in determining the mesomorphic properties of a homologous series of liquid crystals. researchgate.net In general, as the alkoxy chain length increases, there is a tendency to suppress the nematic phase and promote the formation of more ordered smectic phases. This is because the longer, flexible chains lead to increased van der Waals interactions and a greater tendency for micro-segregation, which favors layered structures. Therefore, the presence of a dodecyloxy chain in this compound strongly suggests the presence of a stable smectic phase.

Substituents on the aromatic rings can also have a profound effect on liquid crystalline behavior. While the parent compound in this discussion is unsubstituted on the phenyl rings (other than the dodecyloxy group), the introduction of lateral substituents would be expected to alter the mesophase stability and transition temperatures by increasing the molecular breadth and disrupting the molecular packing.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy conformation. mdpi.com For molecules like Phenyl 4-(dodecyloxy)phenylcarbamate, DFT can accurately predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

A key aspect of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates higher reactivity and polarizability. nih.gov In many organic compounds, DFT calculations at levels like B3LYP/6-31G(d,p) are used to compute these values. nih.gov For analogous aromatic compounds, these calculations reveal how substituents and molecular conformation influence the electronic properties. gsconlinepress.com The HOMO-LUMO gap can also provide insights into the electronic absorption spectra of the molecule. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Aromatic Carbamate (B1207046) Derivative | -6.25 | -1.10 | 5.15 | B3LYP/6-31G(d) |

| Alkoxy-substituted Benzene | -5.98 | -0.85 | 5.13 | PBE1PBE/6-311G(2d,2p) |

| N-Phenylcarbamate Analog | -6.50 | -0.95 | 5.55 | B3LYP/6-311G** |

Note: The data in this table are representative values for structurally related compounds and are intended for illustrative purposes, as specific DFT data for this compound is not available in the cited literature.

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, which can be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. semanticscholar.org Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra help in the assignment of experimental vibrational modes to specific molecular motions, such as stretching and bending of bonds within the carbamate linkage, the phenyl rings, and the dodecyloxy chain. For substituted formazans, a good agreement has been found between experimental and computed values for UV-Vis spectra using the PBE1PBE functional. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com By applying Newton's laws of motion, MD simulations can reveal the dynamic evolution of a system, providing insights into conformational changes and intermolecular processes that are not accessible through static calculations. nih.govyoutube.com

For this compound, a key feature is its long, flexible dodecyloxy chain. MD simulations are particularly well-suited to explore the conformational landscape of such alkyl chains. acs.org These simulations can model the various gauche and anti conformations of the C-C bonds in the chain and determine their relative populations and transition rates. The flexibility of the alkyl chain is crucial for the molecule's ability to pack efficiently and form ordered phases, such as liquid crystals. nih.gov Studies on other long-chain molecules show that chain flexibility significantly influences material properties, including melting points and phase transition temperatures. acs.orgresearchgate.net

MD simulations can model systems containing hundreds or thousands of molecules, making them ideal for studying the collective behavior that leads to self-assembly. For calamitic (rod-like) molecules such as this compound, simulations can predict how individual molecules orient and pack together to form ordered liquid crystalline phases. researchgate.netacs.org These simulations provide atomistic details of the intermolecular forces—such as van der Waals interactions between the aromatic cores and alkyl chains, and potential hydrogen bonding involving the carbamate group—that drive the formation of nematic or smectic phases. acs.orgmdpi.com By observing the evolution of orientational and positional order in the simulation box, researchers can understand the molecular basis for the formation and stability of these mesophases.

Analysis of Non-Covalent Interactions (NCI) and Electrostatic Potential

Non-covalent interactions (NCI) are critical in determining the structure and function of molecular systems, including self-assembled structures.

The analysis of NCI provides a detailed picture of the weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, that govern molecular recognition and packing. researchgate.netresearchgate.net The carbamate group itself can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating specific intermolecular linkages. nih.gov

A powerful tool for visualizing these interactions is the Molecular Electrostatic Potential (MEP) map. libretexts.orgdeeporigin.com An MEP map illustrates the charge distribution across a molecule's surface, using color coding to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. avogadro.ccyoutube.com For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen of the carbamate group, making it a site for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, the hydrogen atom on the carbamate nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. nih.gov This analysis is invaluable for predicting how molecules will interact with each other and their environment. libretexts.orgdeeporigin.com

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a versatile method used to explore and quantify intermolecular interactions within a crystal structure. mdpi.commdpi.com This technique generates a three-dimensional surface around a molecule, defined by points where the electron contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com The resulting surface provides a visual representation of how molecules interact with their closest neighbors in a crystalline environment.

The Hirshfeld surface can be mapped with various properties, including the normalized contact distance (dnorm), which helps in identifying key intermolecular contacts. mdpi.com The dnorm value is calculated based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. mdpi.comresearchgate.net Regions on the dnorm surface are color-coded to indicate the nature of the intermolecular contacts:

Red spots signify contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions such as hydrogen bonds. mdpi.comnih.gov

White areas represent contacts that are approximately equal to the van der Waals radii. nih.gov

Blue regions indicate contacts that are longer than the van der Waals radii, suggesting weaker interactions. mdpi.comnih.gov

While specific experimental data for this compound is not available in the provided search results, a hypothetical Hirshfeld surface analysis would likely reveal significant contributions from H···H interactions due to the presence of numerous hydrogen atoms in the phenyl and dodecyloxy groups. Furthermore, C···H/H···C and O···H/H···O contacts would also be expected to play a crucial role in the crystal packing of this molecule.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 10 |

| C···C | < 5 |

| Other | < 5 |

This table presents a hypothetical distribution of intermolecular contacts for this compound based on the analysis of similar organic molecules.

Quantitative Relationships between Theoretical Descriptors and Chemical Reactivity

The chemical reactivity of this compound can be explored through the lens of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity or physical properties. researchgate.net A key approach in developing these models is the use of theoretical descriptors derived from computational chemistry, particularly those based on Conceptual Density Functional Theory (CDFT). researchgate.net

CDFT provides a framework for defining and calculating various global and local reactivity descriptors that quantify different aspects of a molecule's reactivity. researchgate.net These descriptors are derived from the molecule's electron density and can be used to predict how it will behave in a chemical reaction.

Important global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov

Ionization Potential (I): The minimum energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of the tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

By calculating these descriptors for this compound and a series of structurally related compounds, a QSAR/QSPR model could be developed. This model would take the form of a mathematical equation that relates one or more of these descriptors to a specific activity or property of interest. For example, a model could be created to predict the compound's binding affinity to a particular receptor or its solubility in a given solvent.

| Theoretical Descriptor | Definition | Relevance to Chemical Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | Tendency to attract electrons. | Influences the nature of chemical bonding. |

| Global Hardness (η) | Resistance to change in electron distribution. | "Hard" molecules are less reactive. |

| Global Softness (S) | Reciprocal of global hardness. | "Soft" molecules are more reactive. |

| Electrophilicity Index (ω) | Measure of electrophilic character. | Predicts reactivity towards nucleophiles. |

This table provides a summary of key theoretical descriptors and their significance in understanding the chemical reactivity of a molecule like this compound.

The successful implementation of such theoretical models provides valuable predictive power, guiding further experimental research and the rational design of new molecules with desired properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Advanced Carbamate (B1207046) Architectures

The synthesis of carbamates is a well-established field, yet the demand for more efficient, greener, and versatile methods continues to drive innovation. Traditional methods for carbamate synthesis often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. Modern approaches are shifting towards safer and more sustainable alternatives.

Recent advancements include the use of activated mixed carbonates, which serve as low-cost and benign reagents for carbamate synthesis. nih.gov The Curtius rearrangement, a thermal decomposition of acyl azides to form an isocyanate intermediate, is another widely employed method for converting carboxylic acids into carbamates. nih.gov Furthermore, a green oxidation process for Hofmann rearrangement of aromatic amides using reagents like oxone has been reported for the single-step synthesis of N-aryl carbamate derivatives. nih.gov

For a molecule like Phenyl 4-(dodecyloxy)phenylcarbamate, which involves multiple aromatic rings and a long alkyl chain, the choice of synthetic route can significantly impact yield and purity. Future research will likely focus on one-pot, multistep syntheses that allow for the precise construction of complex carbamate-based structures with a high degree of control over the final architecture. acs.org The development of novel catalytic systems that can facilitate the direct and selective formation of the carbamate bond under mild conditions is also a key area of interest.

A comparison of traditional and emerging synthetic routes for carbamates is presented below:

| Synthetic Route | Key Reagents/Conditions | Advantages | Disadvantages | Potential for this compound |

| Phosgene-based | Phosgene, Triphosgene | High reactivity, versatile | Highly toxic, requires stringent safety measures | Less desirable due to safety concerns |

| Activated Mixed Carbonates | N,N'-Disuccinimidyl carbonate (DSC) | Low cost, benign reagents nih.gov | May require activation of the alcohol | A promising green alternative for the synthesis |

| Curtius Rearrangement | Acyl azides, heat | Avoids isocyanate handling | Use of potentially explosive azides | Applicable if starting from a carboxylic acid derivative |

| Hofmann Rearrangement | Aromatic amides, Oxone, KCl, NaOH | Green, single-step process nih.gov | May not be suitable for all substrates | A potential route starting from a suitable amide precursor |

| From Chloroformates | Phenyl chloroformate, amine | General and widely used nih.gov | Chloroformates can be moisture sensitive | A standard and reliable method for laboratory-scale synthesis |

Advanced Spectroscopic and Diffraction Techniques for Characterization of Complex Aggregates

The long dodecyloxy chain in this compound predisposes it to form complex, ordered aggregates in both solution and the solid state. Understanding the structure and dynamics of these assemblies is crucial for correlating molecular design with macroscopic properties. A suite of advanced spectroscopic and diffraction techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy , including advanced techniques like 2D NMR, provides detailed information about the molecular structure and conformation in solution. dcu.ie For aggregated systems, solid-state NMR can reveal insights into the packing and intermolecular interactions within the solid material.

Vibrational spectroscopy , encompassing Infrared (IR) and Raman spectroscopy, is highly sensitive to the local molecular environment and hydrogen bonding. researchgate.net Changes in the vibrational frequencies of the N-H and C=O groups of the carbamate moiety can be used to probe the formation and strength of hydrogen bonds within the supramolecular assembly. Vibrational Circular Dichroism (VCD) can be a powerful tool for studying the chirality and conformation of carbamate monomers in solution. nih.gov

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of molecules in a crystalline solid. Single-crystal XRD can provide atomic-resolution structures of the carbamate, revealing bond lengths, bond angles, and the nature of the crystal packing. For less ordered or polycrystalline materials, powder XRD can still provide valuable information about the presence of ordered domains and the spacing between molecular layers.

A summary of advanced characterization techniques is provided below:

| Technique | Information Obtained | Relevance to this compound |

| 2D NMR Spectroscopy | Through-bond and through-space correlations between atoms, conformational analysis in solution. dcu.ie | Elucidating the solution-state conformation and aggregation behavior. |

| Solid-State NMR | Molecular packing, intermolecular distances, and dynamics in the solid state. | Characterizing the structure of solid aggregates and liquid crystalline phases. |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, hydrogen bonding interactions, functional group identification. researchgate.net | Probing the strength and nature of hydrogen bonds involving the carbamate group. |

| Vibrational Circular Dichroism (VCD) | Chirality and solution-state conformation of chiral molecules. nih.gov | Studying the supramolecular chirality of self-assembled structures. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular interactions. | Determining the definitive solid-state structure and packing of the molecule. |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and arrangement of nanoscale structures in solution or solid state. | Characterizing the size and morphology of micelles or other aggregates in solution. |

Theoretical Prediction and Design of Tailored Supramolecular Assemblies

The ability to predict and control the self-assembly of molecules into well-defined supramolecular structures is a central goal of materials science. nih.gov For this compound, the interplay of hydrogen bonding from the carbamate group, π-π stacking of the aromatic rings, and van der Waals interactions of the long alkyl chains governs the formation of complex architectures.

Theoretical methods are becoming increasingly powerful in predicting these interactions and guiding the design of new materials. Molecular Electrostatic Potential (MEP) surfaces , for example, can be used to identify the most likely sites for hydrogen bonding and other electrostatic interactions, helping to predict the dominant intermolecular forces that will drive self-assembly. nih.gov By ranking the potential hydrogen bond donor and acceptor sites on the molecule, it is possible to make educated predictions about the resulting supramolecular motifs. nih.gov

The design of tailored supramolecular assemblies relies on a deep understanding of non-covalent interactions. nih.gov For this compound, modifications to the molecular structure, such as the introduction of additional functional groups or changes in the length of the alkyl chain, can be used to tune the balance of these interactions and direct the formation of specific architectures, such as liquid crystals, gels, or nanofibers.

Key intermolecular interactions and their potential role in the supramolecular assembly of this compound are outlined below:

| Interaction Type | Molecular Origin | Predicted Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H donor and C=O acceptor of the carbamate group | Formation of one-dimensional chains or tapes. nih.govnih.gov |

| π-π Stacking | Phenyl rings | Stacking of the aromatic cores, contributing to the stability of the assembly. researchgate.net |

| van der Waals Forces | Dodecyloxy chain | Interdigitation of the long alkyl chains, promoting the formation of lamellar or columnar structures. |

| Dipole-Dipole Interactions | Polar carbamate group | Contribution to the overall packing and stability of the assembly. |

Integration with Computational Methodologies for Predictive Material Design

The integration of computational methodologies is revolutionizing the field of materials science, enabling the predictive design of materials with desired properties. nih.govmit.edu For complex molecules like this compound, computational tools can provide insights that are difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) calculations can be used to determine the optimized geometry of the molecule, calculate its electronic properties, and simulate its spectroscopic signatures (e.g., IR, NMR). acs.orgnih.gov This allows for a direct comparison with experimental data, aiding in the validation of the proposed structures.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its aggregates over time. By simulating the molecule in different environments (e.g., in solution, at an interface), it is possible to predict how it will self-assemble and what types of structures it will form.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for accelerating materials discovery. mit.edumit.edu By training ML models on large datasets of known materials and their properties, it is possible to develop predictive models that can screen large numbers of virtual compounds and identify candidates with the desired characteristics. nih.govnih.gov For example, an ML model could be trained to predict the liquid crystalline properties of carbamate derivatives based on their molecular structure.

The synergy between computational modeling and experimental validation is key to advancing the design of new materials. nih.gov As computational power continues to increase and algorithms become more sophisticated, the in silico design of advanced materials based on carbamate scaffolds will become increasingly prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.